molecular formula C9H7F3O2 B1423642 2-(3-(Trifluoromethoxy)phenyl)acetaldehyde CAS No. 944898-37-7

2-(3-(Trifluoromethoxy)phenyl)acetaldehyde

Cat. No.: B1423642
CAS No.: 944898-37-7
M. Wt: 204.15 g/mol
InChI Key: MVQGPRADDZTDED-UHFFFAOYSA-N
Attention: For research use only. Not for human or veterinary use.
In Stock
  • Click on QUICK INQUIRY to receive a quote from our team of experts.
  • With the quality product at a COMPETITIVE price, you can focus more on your research.

Description

2-(3-(Trifluoromethoxy)phenyl)acetaldehyde is an organic compound with the molecular formula C9H7F3O2. It is characterized by the presence of a trifluoromethoxy group attached to a phenyl ring, which is further connected to an acetaldehyde moiety.

Preparation Methods

Synthetic Routes and Reaction Conditions

One common method involves the trifluoromethoxylation of a suitable phenyl precursor using reagents such as trifluoromethyl hypofluorite (CF3OF) or trifluoromethyl iodide (CF3I) in the presence of a catalyst . The resulting trifluoromethoxyphenyl compound is then subjected to formylation reactions to introduce the acetaldehyde group.

Industrial Production Methods

Industrial production of 2-(3-(Trifluoromethoxy)phenyl)acetaldehyde may involve similar synthetic routes but on a larger scale. The use of continuous flow reactors and optimized reaction conditions can enhance the efficiency and yield of the desired product. Additionally, the development of more stable and less hazardous trifluoromethoxylation reagents has facilitated the industrial synthesis of this compound .

Chemical Reactions Analysis

Types of Reactions

2-(3-(Trifluoromethoxy)phenyl)acetaldehyde can undergo various chemical reactions, including:

    Oxidation: The aldehyde group can be oxidized to form the corresponding carboxylic acid.

    Reduction: The aldehyde group can be reduced to form the corresponding alcohol.

    Substitution: The trifluoromethoxy group can participate in nucleophilic substitution reactions.

Common Reagents and Conditions

    Oxidation: Common oxidizing agents include potassium permanganate (KMnO4) and chromium trioxide (CrO3).

    Reduction: Reducing agents such as sodium borohydride (NaBH4) or lithium aluminum hydride (LiAlH4) are typically used.

    Substitution: Nucleophiles such as amines or thiols can be used under basic conditions to substitute the trifluoromethoxy group.

Major Products Formed

    Oxidation: 2-(3-(Trifluoromethoxy)phenyl)acetic acid.

    Reduction: 2-(3-(Trifluoromethoxy)phenyl)ethanol.

    Substitution: Various substituted derivatives depending on the nucleophile used.

Scientific Research Applications

2-(3-(Trifluoromethoxy)phenyl)acetaldehyde has several applications in scientific research:

Mechanism of Action

The mechanism of action of 2-(3-(Trifluoromethoxy)phenyl)acetaldehyde depends on its specific application. In biological systems, the trifluoromethoxy group can enhance the compound’s lipophilicity and metabolic stability, potentially leading to improved pharmacokinetic properties . The aldehyde group can form covalent bonds with nucleophilic sites on biomolecules, influencing various biochemical pathways.

Comparison with Similar Compounds

Similar Compounds

Uniqueness

2-(3-(Trifluoromethoxy)phenyl)acetaldehyde is unique due to the presence of the trifluoromethoxy group, which imparts distinct chemical and physical properties. The trifluoromethoxy group is known for its electron-withdrawing effects, which can influence the reactivity and stability of the compound. Additionally, the trifluoromethoxy group can enhance the compound’s lipophilicity and metabolic stability, making it a valuable moiety in drug design and materials science .

Properties

IUPAC Name

2-[3-(trifluoromethoxy)phenyl]acetaldehyde
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

InChI

InChI=1S/C9H7F3O2/c10-9(11,12)14-8-3-1-2-7(6-8)4-5-13/h1-3,5-6H,4H2
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

InChI Key

MVQGPRADDZTDED-UHFFFAOYSA-N
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Canonical SMILES

C1=CC(=CC(=C1)OC(F)(F)F)CC=O
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Molecular Formula

C9H7F3O2
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Molecular Weight

204.15 g/mol
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Retrosynthesis Analysis

AI-Powered Synthesis Planning: Our tool employs the Template_relevance Pistachio, Template_relevance Bkms_metabolic, Template_relevance Pistachio_ringbreaker, Template_relevance Reaxys, Template_relevance Reaxys_biocatalysis model, leveraging a vast database of chemical reactions to predict feasible synthetic routes.

One-Step Synthesis Focus: Specifically designed for one-step synthesis, it provides concise and direct routes for your target compounds, streamlining the synthesis process.

Accurate Predictions: Utilizing the extensive PISTACHIO, BKMS_METABOLIC, PISTACHIO_RINGBREAKER, REAXYS, REAXYS_BIOCATALYSIS database, our tool offers high-accuracy predictions, reflecting the latest in chemical research and data.

Strategy Settings

Precursor scoring Relevance Heuristic
Min. plausibility 0.01
Model Template_relevance
Template Set Pistachio/Bkms_metabolic/Pistachio_ringbreaker/Reaxys/Reaxys_biocatalysis
Top-N result to add to graph 6

Feasible Synthetic Routes

Reactant of Route 1
2-(3-(Trifluoromethoxy)phenyl)acetaldehyde
Reactant of Route 2
2-(3-(Trifluoromethoxy)phenyl)acetaldehyde
Reactant of Route 3
Reactant of Route 3
2-(3-(Trifluoromethoxy)phenyl)acetaldehyde
Reactant of Route 4
2-(3-(Trifluoromethoxy)phenyl)acetaldehyde
Reactant of Route 5
2-(3-(Trifluoromethoxy)phenyl)acetaldehyde
Reactant of Route 6
Reactant of Route 6
2-(3-(Trifluoromethoxy)phenyl)acetaldehyde

Disclaimer and Information on In-Vitro Research Products

Please be aware that all articles and product information presented on BenchChem are intended solely for informational purposes. The products available for purchase on BenchChem are specifically designed for in-vitro studies, which are conducted outside of living organisms. In-vitro studies, derived from the Latin term "in glass," involve experiments performed in controlled laboratory settings using cells or tissues. It is important to note that these products are not categorized as medicines or drugs, and they have not received approval from the FDA for the prevention, treatment, or cure of any medical condition, ailment, or disease. We must emphasize that any form of bodily introduction of these products into humans or animals is strictly prohibited by law. It is essential to adhere to these guidelines to ensure compliance with legal and ethical standards in research and experimentation.